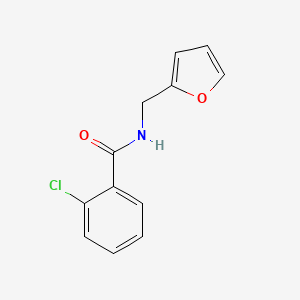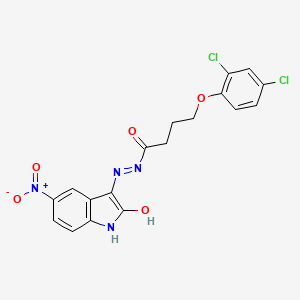![molecular formula C19H18ClN3O2 B11696447 (4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11696447.png)
(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine derivatives This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with a 3-chloro-4-methylphenyl group and a 4-(dimethylamino)benzylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione typically involves the condensation of 3-chloro-4-methylbenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a suitable catalyst to form the intermediate benzylidene compound. This intermediate is then reacted with hydrazine derivatives under controlled conditions to form the pyrazolidine ring. The reaction conditions often include the use of organic solvents such as ethanol or methanol and may require refluxing to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and dimethylamino groups, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups depending on the reagents used.
科学研究应用
(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of (4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(dimethylamino)benzylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.
属性
分子式 |
C19H18ClN3O2 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC 名称 |
(4Z)-1-(3-chloro-4-methylphenyl)-4-[[4-(dimethylamino)phenyl]methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H18ClN3O2/c1-12-4-7-15(11-17(12)20)23-19(25)16(18(24)21-23)10-13-5-8-14(9-6-13)22(2)3/h4-11H,1-3H3,(H,21,24)/b16-10- |
InChI 键 |
BVRQVFJJPMFOLC-YBEGLDIGSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)N2)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11696366.png)
![methyl 2-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate](/img/structure/B11696369.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696370.png)


![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11696388.png)
![N'-[(E)-(4-hydroxy-3-iodophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11696392.png)
![(5Z)-3-(3-chlorophenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11696401.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11696413.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B11696415.png)
![N'-[(1E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide](/img/structure/B11696422.png)
![N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide](/img/structure/B11696423.png)
![2-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B11696431.png)
![ethyl (2Z)-2-(5-bromo-2-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11696436.png)
